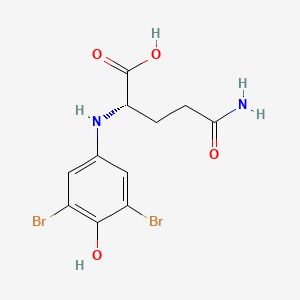
N~2~-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine is an organic compound that belongs to the class of phenyl derivatives. This compound is characterized by the presence of two bromine atoms and a hydroxyl group attached to a phenyl ring, which is further connected to an L-glutamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine typically involves the bromination of a hydroxyphenyl precursor followed by coupling with L-glutamine. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of N2-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the compound. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atoms can be reduced to form a debrominated product.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN~3~) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Debrominated phenyl derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N~2~-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N2-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and hydroxyl group play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The compound may exert its effects through the inhibition of enzyme activity or the activation of signaling pathways, ultimately influencing cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,5-Dibromo-4-hydroxyphenyl)-2,6-dimethylbenzamide
- 2-(3,5-Dibromo-4-hydroxyphenyl)imidazo[4,5-f][1,10]phenanthrolinoruthenium(II) complexes
- 3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid
Uniqueness
N~2~-(3,5-Dibromo-4-hydroxyphenyl)-L-glutamine is unique due to its specific combination of a dibromo-hydroxyphenyl group with an L-glutamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Propiedades
Número CAS |
72143-27-2 |
|---|---|
Fórmula molecular |
C11H12Br2N2O4 |
Peso molecular |
396.03 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-(3,5-dibromo-4-hydroxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H12Br2N2O4/c12-6-3-5(4-7(13)10(6)17)15-8(11(18)19)1-2-9(14)16/h3-4,8,15,17H,1-2H2,(H2,14,16)(H,18,19)/t8-/m0/s1 |
Clave InChI |
CSFWNRXHGZAQPM-QMMMGPOBSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1Br)O)Br)N[C@@H](CCC(=O)N)C(=O)O |
SMILES canónico |
C1=C(C=C(C(=C1Br)O)Br)NC(CCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt](/img/structure/B14478943.png)

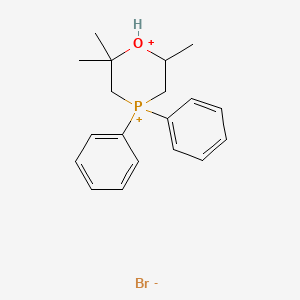

![8,8-Dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14478951.png)
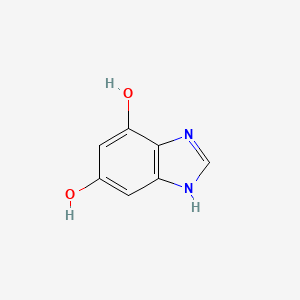

![((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French]](/img/structure/B14478976.png)
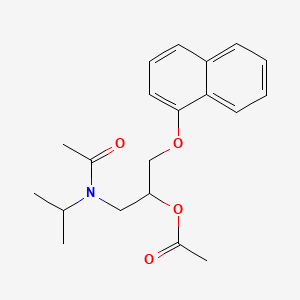
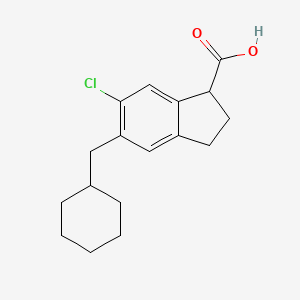
![1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B14478992.png)



